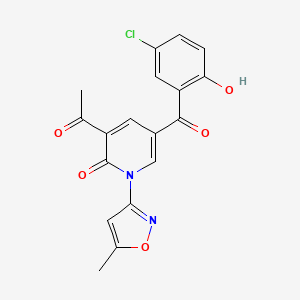![molecular formula C17H26N4O6S2 B7463809 1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)
1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPSU is a synthetic compound that belongs to the class of urea derivatives. It was first synthesized by researchers at Pfizer in the early 2000s and has since been studied extensively for its potential therapeutic benefits. MPSU has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of MPSU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and pain. MPSU has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
MPSU has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the immune response. MPSU has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPSU in lab experiments is its potential therapeutic benefits. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases. However, one limitation of using MPSU in lab experiments is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPSU. One direction is to further investigate its potential therapeutic benefits for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, further studies are needed to determine the optimal dosage and administration route for MPSU, as well as its potential side effects.
Synthesemethoden
The synthesis of MPSU involves several steps, starting with the reaction of 4-piperidin-1-ylsulfonylphenylcarbamate with 1-methylsulfonyl-3-isocyanatopropane to form the intermediate product. The intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form the final product, MPSU.
Wissenschaftliche Forschungsanwendungen
MPSU has been widely used in scientific research for its potential therapeutic benefits. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential to treat various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O6S2/c1-13(2)21(28(3,24)25)17(23)19-16(22)18-14-7-9-15(10-8-14)29(26,27)20-11-5-4-6-12-20/h7-10,13H,4-6,11-12H2,1-3H3,(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTROPICDXAUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)


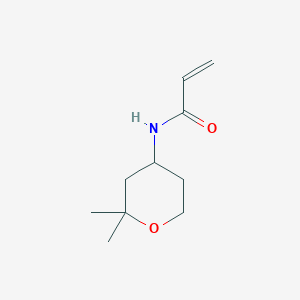

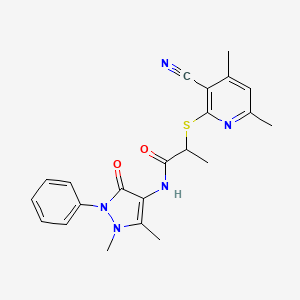
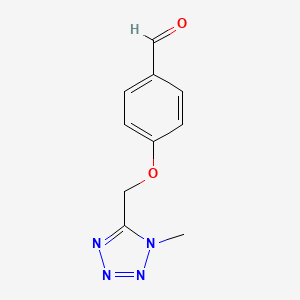
![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)

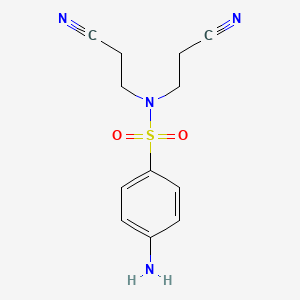
![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
